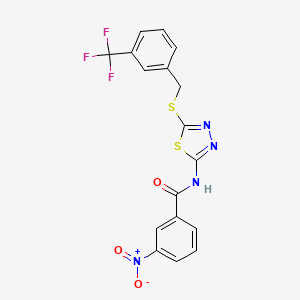
3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C16H13F3N2O3 . It has a molecular weight of 338.28 g/mol .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a nitro group (-NO2), a trifluoromethyl group (-CF3), a benzyl group (C6H5CH2-), and a thiadiazolyl group. The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 3.8, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its topological polar surface area is 74.9 Ų . The compound has a complexity of 459 .Aplicaciones Científicas De Investigación
Pharmaceutical Research
The trifluoromethyl group in this compound is of particular interest in pharmaceutical research. Compounds containing the trifluoromethyl group have been found to exhibit a range of pharmacological activities. This group can affect the metabolic stability and bioavailability of drugs, making it a valuable feature in drug design .
Direcciones Futuras
While specific future directions for this compound are not mentioned, it’s worth noting that the development of fluorinated organic chemicals is becoming an increasingly important research topic . Given the unique properties of fluorine and its effects on the biological activities and physical properties of compounds, it’s expected that many novel applications will be discovered in the future .
Propiedades
IUPAC Name |
3-nitro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4O3S2/c18-17(19,20)12-5-1-3-10(7-12)9-28-16-23-22-15(29-16)21-14(25)11-4-2-6-13(8-11)24(26)27/h1-8H,9H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGGZMFYSSRXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


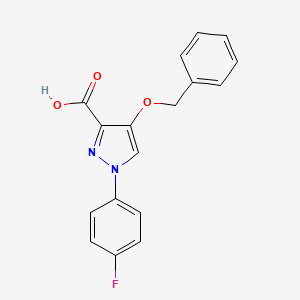
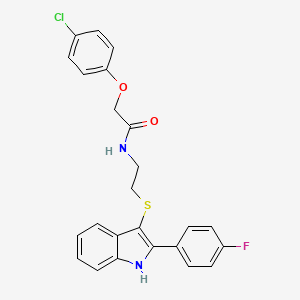
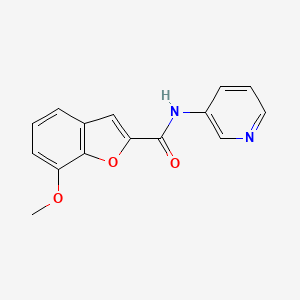

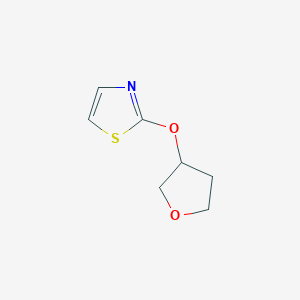
![3-[5-(4-Bromophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2589182.png)
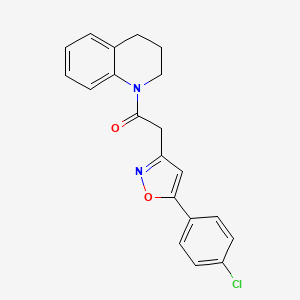
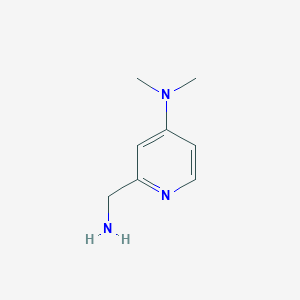
![3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2589189.png)
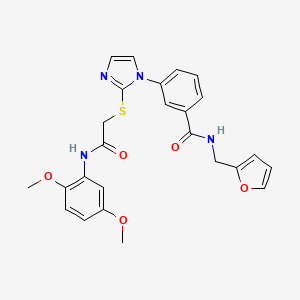
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxypyridin-3-yl)methanone](/img/structure/B2589191.png)
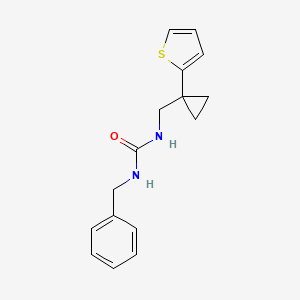
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid](/img/structure/B2589195.png)